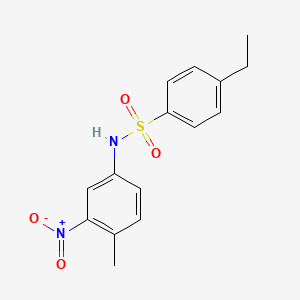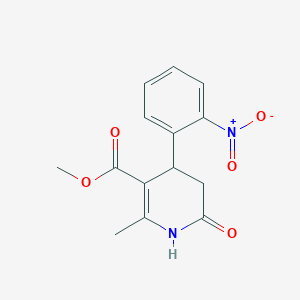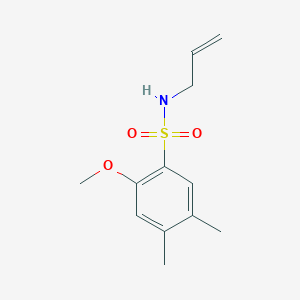![molecular formula C14H12F3NO2 B5188738 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide, also known as A-967079, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and capsaicin. It is expressed in nociceptive sensory neurons and plays a crucial role in pain sensation. A-967079 has been studied extensively for its potential therapeutic applications in pain management.
Wirkmechanismus
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide acts by binding to the TRPV1 channel and preventing its activation by heat, protons, and capsaicin. It does not affect the basal activity of the channel or other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to be a competitive antagonist of TRPV1, with a binding affinity in the nanomolar range.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce the release of neuropeptides such as Substance P and CGRP, which are involved in nociceptive signaling. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to modulate the activity of ion channels and receptors involved in pain sensation, including TRPA1, P2X3, and NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. It has been extensively studied and characterized, with well-established protocols for its synthesis and use in experiments. However, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide also has some limitations. It is not suitable for studying the physiological effects of TRPV1 activation, as it completely blocks channel activity. It is also not suitable for studying the effects of other TRPV1 agonists, such as endocannabinoids and lipids.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and its potential therapeutic applications. One direction is the development of more selective TRPV1 antagonists that do not affect other ion channels. Another direction is the study of the role of TRPV1 in other physiological and pathological conditions, such as inflammation, cancer, and diabetes. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to have potential applications in itch and cough, which are mediated by TRPV1 and other ion channels. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and other TRPV1 antagonists.
Synthesemethoden
The synthesis of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide involves a multi-step process. The starting material is 3-(trifluoromethyl)aniline, which is reacted with 2,4-dimethylfuran-3-carboxylic acid to form an amide intermediate. The amide is then cyclized to form the furamide product. The final product is purified by column chromatography and characterized by NMR and Mass Spectrometry.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used extensively in scientific research to study the TRPV1 channel and its role in pain sensation. It has been shown to be a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used to study the physiological and biochemical effects of TRPV1 activation, including the release of neuropeptides and the modulation of nociceptive signaling pathways.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-7-20-9(2)12(8)13(19)18-11-5-3-4-10(6-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAIZUVTWCOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)


![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)

![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)